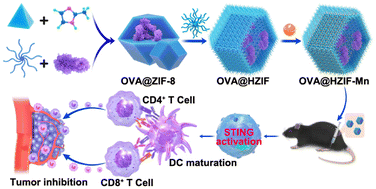Hollow metal–organic framework-based, stimulator of interferon genes pathway-activating nanovaccines for tumor immunotherapy†
Nanoscale Advances Pub Date: 2023-12-08 DOI: 10.1039/D3NA00867C
Abstract
Nanovaccines have emerged as promising agents for cancer therapy because of their ability to induce specific immune responses without off-target effects. However, inadequate cytotoxic T lymphocyte response and low antigen/adjuvant encapsulation remain major obstacles to vaccinating against cancer. Herein, we designed a stimulator of interferon genes (STING) pathway-activating nanovaccine based on hollow metal–organic frameworks (MOFs) for tumor treatment. The nanovaccine (OVA@HZIF-Mn) was constructed by encapsulating a model antigen ovalbumin (OVA) into zeolitic imidazolate framework-8, followed by etching with tannic acid and functionalizing with manganese ions. Studies have shown that the nanovaccine can effectively enhance antigen uptake, STING pathway activation and dendritic cell maturation, triggering a robust immune response to inhibit tumor growth. In addition, no infection or pathological signs were observed in mice organs after multiple administrations. This study combines a simple assembly approach and superior therapeutic effect, providing a promising strategy for engineering effective nanovaccines.


Recommended Literature
- [1] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
- [2] Self-assembled d-arginine derivatives based on click chemical reactions for intracellular codelivery of antigens and adjuvants for potential immunotherapy†
- [3] Inorganic analysis
- [4] Quantitative diffusion and swelling kinetic measurements using large-angle interferometric refractometry†
- [5] The natural occurrence of allomucic (allaric) acid: a contribution to the assignment of structure of an insecticidal exotoxin from Bacillus thuringiensis Berliner
- [6] Preparation of Ti, Ti/TiC or Ti/TiN based hollow fibres with extremely low electrical resistivity†
- [7] Glucoraphaninhydrolysis by microbiota in the rat cecum results in sulforaphane absorption
- [8] Ordered interfaces for dual easy axes in liquid crystals
- [9] Airflow-assisted dielectrophoresis to reduce the resistance mismatch in carbon nanotube-based temperature sensors†
- [10] Direct electrochemistry and bioelectrocatalysis of horseradish peroxidase entrapped in a self-supporting nanoporous gold electrode: a new strategy to improve the orientation of immobilized enzymes†

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 16817-43-9
-
CAS no.: 119584-73-5
-
CAS no.: 13073-21-7









